molecular formula C9H13N5O2 B12789042 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- CAS No. 95833-22-0

1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)-

Cat. No.: B12789042
CAS No.: 95833-22-0
M. Wt: 223.23 g/mol
InChI Key: VEMWCHIVCRJWQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves multiple steps, typically starting with the preparation of the purine derivative. The amino group is introduced at the 6-position of the purine ring through a series of reactions involving protecting groups and selective deprotection . The butanediol backbone is then attached via nucleophilic substitution or other suitable coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .

Scientific Research Applications

1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is unique due to its specific substitution pattern and the presence of both a butanediol backbone and a purine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

95833-22-0

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)butane-1,3-diol

InChI

InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-6(16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12)

InChI Key

VEMWCHIVCRJWQI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CCO)O)N

Origin of Product

United States

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